![molecular formula C23H24N2O7S B2764902 Ethyl 4-(((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-74-6](/img/structure/B2764902.png)
Ethyl 4-(((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Description
4-methoxy-2,3,5-trimethylpyridine is an important building block for the preparation of gastric-acid inhibiting compounds .
Molecular Structure Analysis
The molecular formula of 4-methoxy-2,3,5-trimethylpyridine is C9H13NO .Chemical Reactions Analysis
The synthesis process of 4-methoxy-2,3,5-trimethylpyridine involves several chemical reactions including condensation, reaction with phosphoryl chloride, hydrogenolysis, and substitution .Physical And Chemical Properties Analysis
The density of 4-methoxy-2,3,5-trimethylpyridine is 0.972g/cm3, its boiling point is 227.2ºC at 760 mmHg, and its flash point is 82.6ºC .Scientific Research Applications
Gastric Acid Inhibition
This compound can serve as a building block for the synthesis of molecules with gastric-acid inhibiting activity . The presence of the 4-methoxy-2,3,5-trimethylphenyl group is particularly significant, as similar structures have been synthesized for their potential use in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
properties
IUPAC Name |
ethyl 4-(4-methoxy-2,3,5-trimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-6-31-23(27)21-18(13-20(26)25(24-21)17-10-8-7-9-11-17)32-33(28,29)19-12-14(2)22(30-5)16(4)15(19)3/h7-13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFFUMDMRDHDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
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